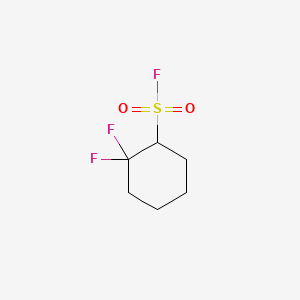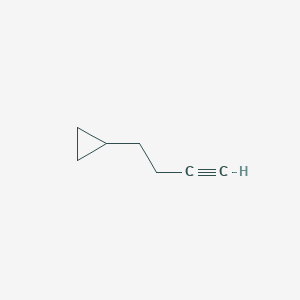
(But-3-yn-1-yl)cyclopropane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(But-3-yn-1-yl)cyclopropane: is an organic compound with the molecular formula C7H8 It consists of a cyclopropane ring attached to a but-3-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (But-3-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylmethyl bromide with a terminal alkyne under basic conditions. The reaction can be carried out using a strong base such as sodium amide in liquid ammonia, which facilitates the deprotonation of the alkyne and subsequent nucleophilic substitution to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (But-3-yn-1-yl)cyclopropane can undergo oxidation reactions, typically using reagents like potassium permanganate or ozone, to form corresponding carbonyl compounds.
Reduction: The compound can be reduced using hydrogenation catalysts such as palladium on carbon to yield saturated hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the cyclopropane ring, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.
Substitution: Strong bases like sodium amide or acids like hydrochloric acid.
Major Products Formed
Oxidation: Formation of aldehydes, ketones, or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of substituted cyclopropane derivatives.
Scientific Research Applications
Chemistry
In chemistry, (But-3-yn-1-yl)cyclopropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
While specific biological applications are less common, derivatives of this compound may be investigated for their potential biological activity, including as enzyme inhibitors or signaling molecules.
Medicine
Research into the medicinal applications of this compound is ongoing. Its derivatives may be explored for their potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and structural features make it valuable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of (But-3-yn-1-yl)cyclopropane in chemical reactions involves the interaction of its functional groups with various reagents. The cyclopropane ring can undergo ring-opening reactions, while the alkyne group can participate in addition reactions. These interactions are facilitated by the electronic and steric properties of the compound, which influence its reactivity and selectivity in different chemical environments.
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethylbut-3-yn-1-yl)cyclopropane: Similar in structure but with additional methyl groups, affecting its reactivity and applications.
(But-3-en-1-yl)cyclopropane: Contains a double bond instead of a triple bond, leading to different chemical properties and reactivity.
Uniqueness
(But-3-yn-1-yl)cyclopropane is unique due to the presence of both a cyclopropane ring and an alkyne group. This combination of functional groups provides a versatile platform for various chemical transformations and applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H10 |
|---|---|
Molecular Weight |
94.15 g/mol |
IUPAC Name |
but-3-ynylcyclopropane |
InChI |
InChI=1S/C7H10/c1-2-3-4-7-5-6-7/h1,7H,3-6H2 |
InChI Key |
HDBTYEOXYHHGQL-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCC1CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


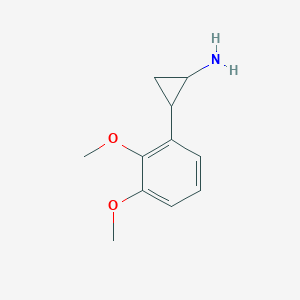
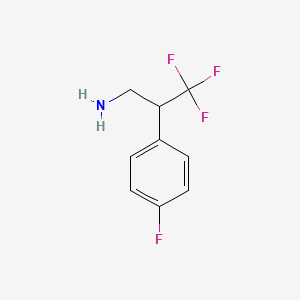

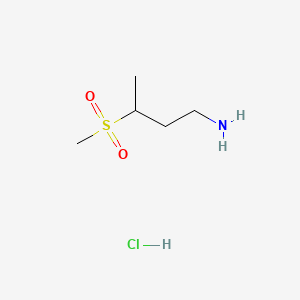

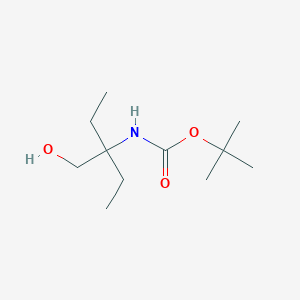
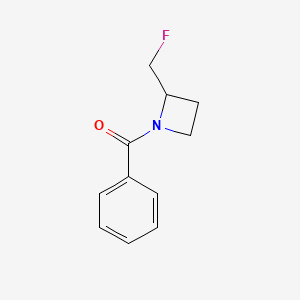

![2-[4-(Trifluoromethyl)phenyl]benzenethiol](/img/structure/B13604515.png)

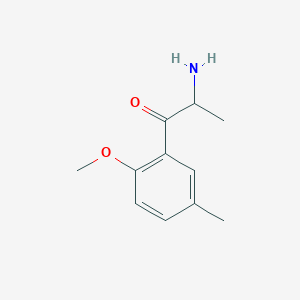

![2-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13604542.png)
